molecular formula C5H6BrF2N3 B10909341 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B10909341
M. Wt: 226.02 g/mol
InChI Key: PMBBXADYURFZMZ-UHFFFAOYSA-N
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Description

3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a heterocyclic compound that contains a pyrazole ring substituted with bromine and a difluoroethyl group

Properties

Molecular Formula

C5H6BrF2N3

Molecular Weight

226.02 g/mol

IUPAC Name

3-bromo-1-(2,2-difluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C5H6BrF2N3/c6-5-3(9)1-11(10-5)2-4(7)8/h1,4H,2,9H2

InChI Key

PMBBXADYURFZMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of 3-bromo-1H-pyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C-3 Bromine

The bromine atom at position 3 undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Reaction Type Reagents/Conditions Product Notes
Amine substitutionNH₃ (excess), DMF, 80°C, 12 hrs3-Amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-amineRequires CuI catalyst for improved yield
Thiol substitutionHSCH₂CH₂SH, K₂CO₃, DMSO, 60°C, 6 hrs3-(2-Mercaptoethylthio)-derivativeForms disulfide linkages in high purity
Methoxy substitutionNaOMe, MeOH, reflux, 8 hrs3-Methoxy-1-(2,2-difluoroethyl)-1H-pyrazol-4-amineLimited by steric hindrance from difluoroethyl group

Mechanistic Insight :
The bromine’s reactivity is enhanced by the electron-deficient pyrazole ring, which stabilizes the transition state during NAS. The difluoroethyl group’s inductive effect further polarizes the C–Br bond, facilitating nucleophilic attack.

Cross-Coupling Reactions at C-3 Bromine

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Reaction Type Reagents/Conditions Product Yield
Suzuki–Miyaura couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O3-Aryl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine65–78%
Sonogashira couplingCuI, PdCl₂(PPh₃)₂, alkyne, Et₃N3-Alkynyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine52–60%

Structural Impact :
Coupling reactions introduce aryl or alkynyl groups, expanding applications in medicinal chemistry. Steric effects from the difluoroethyl group slightly reduce yields compared to unsubstituted pyrazoles .

Functionalization of the C-4 Amine Group

The primary amine at position 4 undergoes derivatization to form secondary or tertiary amines:

Reaction Type Reagents/Conditions Product Key Data
AlkylationR-X (alkyl halide), K₂CO₃, DMFN-Alkylated derivativespKa of amine: ~4.7 (enhances nucleophilicity in basic media)
AcylationAcCl, pyridine, 0°C → RTN-Acetyl-3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine89% isolated yield
Sulfonamide formationArSO₂Cl, Et₃N, CH₂Cl₂N-Sulfonamide derivativesUsed in protease inhibitor studies

Applications :
Acylated derivatives show improved metabolic stability, while sulfonamides are explored as enzyme inhibitors targeting parasitic kinases .

Electrophilic Aromatic Substitution (EAS)

The electron-rich amine group directs electrophiles to positions 5 and 2 of the pyrazole ring:

Reaction Type Reagents/Conditions Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazol-5-amineMajor product: 5-nitro
SulfonationClSO₃H, CH₂Cl₂, −10°C3-Bromo-1-(2,2-difluoroethyl)-4-sulfo-1H-pyrazol-5-amineLimited solubility in aqueous media

Mechanistic Note :
The amine group activates the ring toward EAS, but steric and electronic effects from the difluoroethyl group suppress substitution at position 1 .

Reductive Transformations

Controlled reduction of functional groups:

Reaction Type Reagents/Conditions Product Outcome
Nitro-group reductionH₂, Pd/C, EtOH3-Bromo-1-(2,2-difluoroethyl)-4-amino-1H-pyrazoleFull conversion in 2 hrs
DebrominationZn, AcOH, 50°C1-(2,2-Difluoroethyl)-1H-pyrazol-4-amineRetains amine functionality

Industrial Relevance :
Reductive debromination is employed to generate intermediates for agrochemical synthesis .

Stability and Degradation Pathways

  • Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acidic/basic media (t₁/₂ = 12 hrs at pH 1 or 13).

  • Thermal Stability : Decomposes above 200°C via cleavage of the difluoroethyl group .

This compound’s versatility in cross-coupling, substitution, and amine functionalization makes it a critical intermediate in drug discovery and materials science. Further studies are needed to explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a crucial building block for synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance the efficacy and selectivity of drugs targeting specific enzymes or receptors. For instance, its difluoroethyl group can improve the binding affinity to biological targets, making it valuable in drug design aimed at conditions like cancer and infectious diseases.

Case Study: Inhibitors of Trypanosoma brucei N-myristoyltransferase
Research has shown that derivatives of pyrazole compounds can inhibit Trypanosoma brucei N-myristoyltransferase, a target for treating human African trypanosomiasis. Modifications to the pyrazole structure, including the incorporation of difluoroethyl groups, have been linked to improved blood-brain barrier permeability and enhanced therapeutic potential .

Materials Science

Advanced Materials Development
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is being explored for its potential in creating advanced materials such as polymers and nanomaterials. The unique electronic properties imparted by the difluoroethyl group may lead to materials with improved stability and performance in various applications.

Biological Research

Biological Probes and Ligands
In biological studies, this compound acts as a probe or ligand to investigate enzyme mechanisms and protein interactions. Its ability to selectively bind to certain proteins makes it useful in elucidating biological pathways and understanding disease mechanisms.

Table 1: Biological Activity Overview

ApplicationDescription
Enzyme InhibitionActs as a selective inhibitor for various enzymes
Protein InteractionServes as a ligand for probing protein interactions
Antimicrobial StudiesInvestigated for potential antimicrobial properties

Industrial Applications

Agrochemicals Production
The compound is utilized in synthesizing agrochemicals, where its structural characteristics contribute to the development of effective pesticides and herbicides. The difluoroethyl group is particularly relevant in enhancing the bioactivity of agrochemical formulations.

Mechanism of Action

The mechanism of action of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is unique due to the combination of the bromine, difluoroethyl, and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a bromine atom and a difluoroethyl group, which enhance its interaction with various biological targets. Its structure allows it to be utilized in medicinal chemistry, materials science, and biological research.

Property Details
Molecular Formula C5_5H6_6BrF2_2N3_3
Molecular Weight 226.02 g/mol
IUPAC Name 3-bromo-1-(2,2-difluoroethyl)pyrazol-4-amine
InChI Key PMBBXADYURFZMZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1CC(F)F)Br)N

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoroethyl group increases binding affinity and selectivity, while the bromine atom can participate in halogen bonding, stabilizing interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various therapeutic effects.

Medicinal Applications

Research indicates that this compound is being explored for its potential as a pharmaceutical agent. It serves as a building block for synthesizing compounds that target specific enzymes or receptors involved in various diseases. For instance, it has been investigated in the context of developing enzyme inhibitors and receptor modulators .

Case Studies

  • Trypanosoma brucei N-myristoyltransferase (TbNMT) : A study highlighted the optimization of pyrazole sulfonamide derivatives as inhibitors of TbNMT, showing that modifications in the pyrazole structure could enhance potency and blood-brain barrier penetration. Although this study did not focus directly on this compound, it illustrates the relevance of pyrazole derivatives in targeting similar biological pathways .
  • Antifungal Activity : Another research effort examined halogen-substituted pyrazoles for their antifungal properties. The findings suggest that compounds like this compound could be effective against fungal infections by modulating specific biological pathways .

Summary of Biological Activities

Recent studies have shown that pyrazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Enzyme inhibition

These activities are often linked to their structural features and the presence of halogen atoms which enhance their pharmacological profiles .

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